molecular formula C17H16N2O B13993029 Acetoacetonitrile, 4-(N-methylanilino)-2-phenyl- CAS No. 73663-78-2

Acetoacetonitrile, 4-(N-methylanilino)-2-phenyl-

Cat. No.: B13993029
CAS No.: 73663-78-2
M. Wt: 264.32 g/mol
InChI Key: DZBBLJWSVLNSSO-UHFFFAOYSA-N
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Description

Acetoacetonitrile, 4-(N-methylanilino)-2-phenyl- is an organic compound that belongs to the class of anilines It is characterized by the presence of a phenyl group and a methylanilino group attached to an acetoacetonitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetoacetonitrile, 4-(N-methylanilino)-2-phenyl- typically involves the N-alkylation of aniline derivatives. One common method is the methylation of anilines using methanol in the presence of cyclometalated ruthenium complexes as catalysts. This reaction proceeds under mild conditions (60°C) with sodium hydroxide as the base . Another approach involves the use of acetonitrile as a solvent and CN source, catalyzed by copper acetate, to synthesize arylacrylonitriles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of N-alkylation and the use of transition metal catalysts can be scaled up for industrial applications. The choice of catalysts and reaction conditions would be optimized for large-scale production to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Acetoacetonitrile, 4-(N-methylanilino)-2-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of palladium catalysts or sodium borohydride are used.

    Substitution: Halogenated compounds and strong bases like sodium hydride are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can regenerate the original amine.

Scientific Research Applications

Acetoacetonitrile, 4-(N-methylanilino)-2-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetoacetonitrile, 4-(N-methylanilino)-2-phenyl- involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of lone pair electrons on the nitrogen atom. This allows it to participate in nucleophilic substitution reactions. Additionally, the phenyl and methylanilino groups can engage in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    N-Methylaniline: Similar in structure but lacks the acetoacetonitrile group.

    4-Nitroaniline: Contains a nitro group instead of the methylanilino group.

    Acetonitrile: A simpler compound without the phenyl and methylanilino groups.

Uniqueness

The presence of both the acetoacetonitrile and methylanilino groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

73663-78-2

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

4-(N-methylanilino)-3-oxo-2-phenylbutanenitrile

InChI

InChI=1S/C17H16N2O/c1-19(15-10-6-3-7-11-15)13-17(20)16(12-18)14-8-4-2-5-9-14/h2-11,16H,13H2,1H3

InChI Key

DZBBLJWSVLNSSO-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)C(C#N)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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